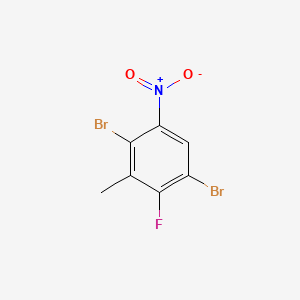
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2. It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2-fluoro-3-methyl-5-nitrobenzene, followed by further bromination to achieve the desired product. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The final product is often purified through recrystallization or column chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Bromine (Br2), iron (Fe) or aluminum bromide (AlBr3) as catalysts.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,4-Dibromo-2-fluoro-3-methyl-5-aminobenzene.
Oxidation: 1,4-Dibromo-2-fluoro-3-carboxy-5-nitrobenzene.
Scientific Research Applications
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene has several applications in scientific research:
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents and drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-fluoro-3-methyl-5-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methyl) influences the reactivity and orientation of the substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but lacks the methyl group.
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitro and methyl groups, makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C7H4Br2FNO2 |
|---|---|
Molecular Weight |
312.92 g/mol |
IUPAC Name |
1,4-dibromo-2-fluoro-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c1-3-6(9)5(11(12)13)2-4(8)7(3)10/h2H,1H3 |
InChI Key |
RXJKMTDHGLWWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















